molecular formula C8H6ClF2NO3S B1382215 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride CAS No. 1803600-07-8

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1382215
CAS No.: 1803600-07-8
M. Wt: 269.65 g/mol
InChI Key: HFHRRAPIPPGOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF2NO3S and a molecular weight of 269.66 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes. It contains functional groups such as acetamido, difluorobenzene, and sulfonyl chloride, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of 2,4-difluoroaniline with acetic anhydride to form 3-acetamido-2,4-difluoroaniline. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions can modify the structure and function of target molecules, making the compound useful in various chemical and biological applications.

Comparison with Similar Compounds

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The unique combination of acetamido and difluoro groups in this compound enhances its reactivity and specificity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-acetamido-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHRRAPIPPGOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Reactant of Route 3
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Reactant of Route 6
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.